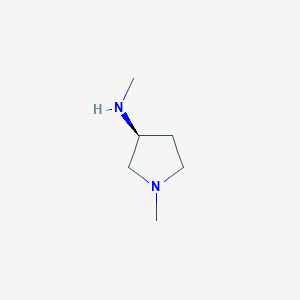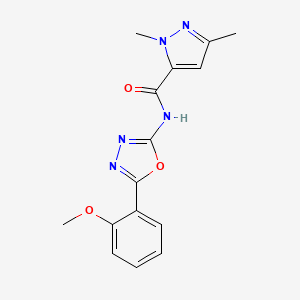![molecular formula C20H19N3O4 B2416120 2-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1903339-08-1](/img/structure/B2416120.png)
2-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a novel EPAC antagonist . It has been studied for its potential as a pharmacological probe or drug candidate . The isoxazole ring A of the compound can tolerate chemical modifications with either introduction of flexible electron-donating substitutions or structurally restrictedly fusing with a phenyl ring .
Synthesis Analysis
The synthesis of this compound involves the use of acetonitrile (CH3CN) and methyl lithium (MeLi) in tetrahydrofuran (THF) at -78 °C under nitrogen .Molecular Structure Analysis
The molecular structure of this compound includes an isoxazole ring A, which can tolerate chemical modifications . The compound binds at a similar site with substantially different interactions with the EPAC proteins .Chemical Reactions Analysis
The compound has been found to bind at a similar site with substantially different interactions with the EPAC proteins . This suggests that it may have unique chemical reactions with these proteins.Physical and Chemical Properties Analysis
The compound is a solid . Its 1H NMR (400 MHz, DMSO-d6) is δ: 9.29 (brs, 1H, NH), 8.27 (s, 1H, 7-ArH), 7.37 (s, 1H, 3-ArH), 3.93 (s, 3H, OCH3), 2.91 (q, J = 7.6 Hz, 2H, CH2CH3), 2.11 (s, 3H, COCH3), 1.30 (t, J = 7.6 Hz, 3H, CH2CH3); MS (ESI), m/z: 235.1 [M + H]+ .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds with complex structures, including isoindole-1,3-dione derivatives, are synthesized through various methods for potential applications in materials science, chemistry, and biology. For instance, novel synthesis techniques have been developed for hexahydro-1H-isoindole-1,3(2H)-dione derivatives starting from 3-sulfolene, showcasing innovative approaches to creating derivatives with potential applications in pharmacology and materials science (Tan et al., 2016).
Potential Inhibitory Activity
Benzo[e]isoindole-1,3-dione derivatives have been synthesized and evaluated for their inhibitory activity against glycogen synthase kinase-3 (GSK-3), a key enzyme implicated in various diseases. This research suggests the potential of such compounds in the development of new therapeutics for diseases where GSK-3 is a relevant target (Zou et al., 2010).
Materials Science Applications
The synthesis and characterization of novel compounds often lead to materials with unique properties. For example, the study of fluorescence quenching and enhancement by H-bonding interactions in some nitrogen-containing fluorophores demonstrates the importance of such compounds in developing new materials for sensing and imaging applications (Tamuly et al., 2006).
Wirkmechanismus
Target of Action
Similar compounds with a benzisoxazole structure have been found to have antiseizure properties . They are known to block repetitive firing of voltage-sensitive sodium channels and reduce voltage-sensitive T-type calcium currents .
Mode of Action
Based on the properties of similar compounds, it can be inferred that it might interact with its targets (possibly voltage-sensitive sodium and calcium channels) to block repetitive firing and reduce current flow . This could lead to a decrease in neuronal excitability, which is beneficial in conditions like seizures.
Pharmacokinetics
Similar compounds are known to be soluble in methanol , which could potentially enhance their absorption and bioavailability
Action Environment
For instance, the compound is known to be stored at 2-8°C , suggesting that temperature could affect its stability.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[1-[2-(1,2-benzoxazol-3-yl)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c24-18(9-16-15-7-3-4-8-17(15)27-21-16)22-10-12(11-22)23-19(25)13-5-1-2-6-14(13)20(23)26/h1-4,7-8,12-14H,5-6,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATVNVHTNOIISI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CC4=NOC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2416039.png)


![3-[(Quinazolin-4-yl)amino]propan-1-ol](/img/structure/B2416043.png)







![methyl 4-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]benzoate](/img/structure/B2416057.png)
![N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2416058.png)
![benzyl N-{[3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate dihydrochloride](/img/structure/B2416059.png)
